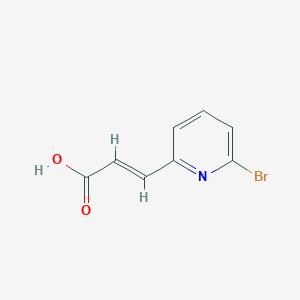

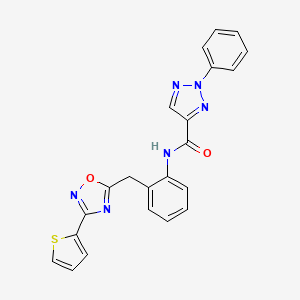

![molecular formula C18H12F3N3OS B2985690 N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 896048-40-1](/img/structure/B2985690.png)

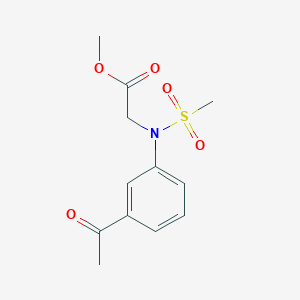

N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide (DFPYSA) is a novel compound that has attracted significant attention in the scientific community due to its potential applications in drug development.

Applications De Recherche Scientifique

Radiopharmaceutical Synthesis : A study by Iwata et al. (2000) describes the synthesis of 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, a potential ligand for histamine H3 receptors, labeled with 18F for clinical PET studies. This compound is significant for imaging studies in clinical settings.

Luminescent Properties : Constable et al. (2014) investigated [Ir(C^N)2(bpy)][PF6] complexes, where the cyclometallating ligands contain various groups, including fluoro and sulfanyl groups. Their study, published in Dalton Transactions, found these complexes exhibit green emission and have high photoluminescence quantum yields, indicating potential applications in luminescent materials and light-emitting devices. (Constable, Ertl, Housecroft, & Zampese, 2014)

Anticancer Properties : A paper by Kamble et al. (2015) in Archiv der Pharmazie discusses the synthesis of pyridazinone derivatives with fluoro and chloro substituents, exhibiting potent anticancer and antiangiogenic properties. This suggests the potential of such compounds in developing new cancer therapies. (Kamble et al., 2015)

Chemical Synthesis Studies : Greaney and Motherwell (2000) in Tetrahedron Letters explore the fluorination of alpha-phenylsulfanylacetamides, which is crucial for understanding the reactivity and potential applications of these compounds in chemical synthesis. (Greaney & Motherwell, 2000)

Difluoromethylation Reactions : Miao et al. (2018) in the Journal of the American Chemical Society describe an iron-catalyzed difluoromethylation method, demonstrating the utility of such reactions in synthesizing complex molecules, including those with potential pharmacological applications. (Miao et al., 2018)

Glutaminase Inhibitors : Shukla et al. (2012) in the Journal of Medicinal Chemistry synthesized BPTES analogs, including compounds with a sulfanylacetamide moiety. These compounds were evaluated as inhibitors of kidney-type glutaminase, showing potential for therapeutic applications in cancer treatment. (Shukla et al., 2012)

Antimicrobial Agents : Darwish et al. (2014) in the International Journal of Molecular Sciences synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, showing promising antimicrobial activities, which could be beneficial in developing new antimicrobial drugs. (Darwish et al., 2014)

Propriétés

IUPAC Name |

N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3N3OS/c19-12-3-1-11(2-4-12)16-7-8-18(24-23-16)26-10-17(25)22-13-5-6-14(20)15(21)9-13/h1-9H,10H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGHHOWLHNXLNLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

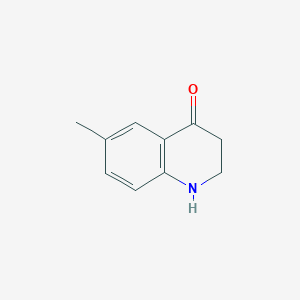

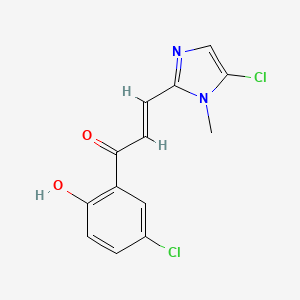

![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2985608.png)

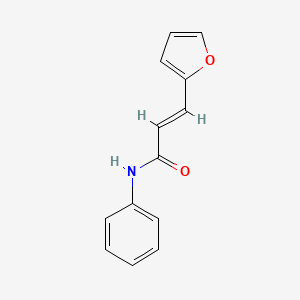

![5-bromo-2-chloro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2985616.png)

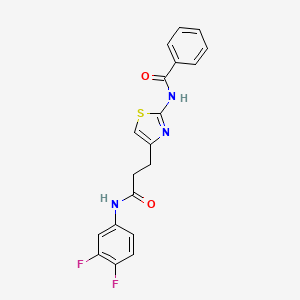

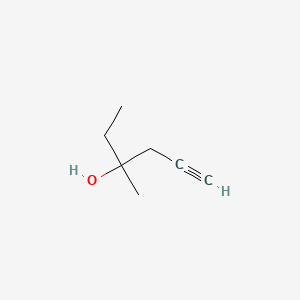

![[4-Bromo-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2985621.png)

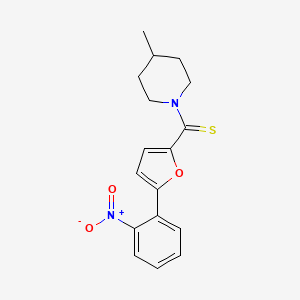

![2-[(1-Ethylbenzimidazol-2-yl)methyl]thiophene](/img/structure/B2985622.png)